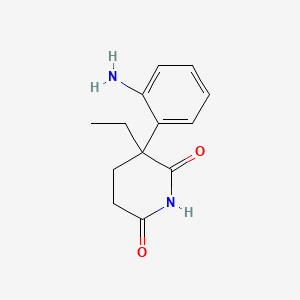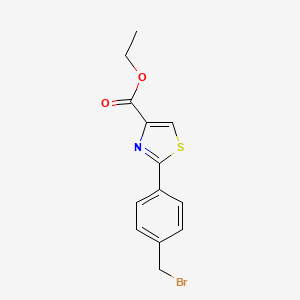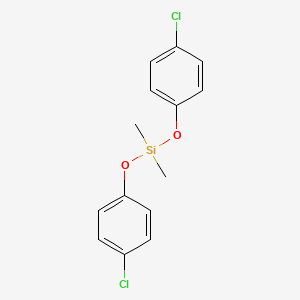
Bis(4-chlorophenoxy)(dimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-chlorophenoxy)(dimethyl)silane is an organosilicon compound with the molecular formula C14H14Cl2O2Si It is characterized by the presence of two 4-chlorophenoxy groups attached to a dimethylsilane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenoxy)(dimethyl)silane typically involves the reaction of 4-chlorophenol with dimethyldichlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
2C6H4ClOH+(CH3)2SiCl2→(C6H4ClO)2Si(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the reactants and to minimize the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Bis(4-chlorophenoxy)(dimethyl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4-chlorophenoxy groups can be substituted by nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form silanol derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols are used under mild conditions, typically at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Hydrolysis: The reaction with water can occur under acidic or basic conditions, depending on the desired products.
Major Products
Nucleophilic Substitution: Products include substituted phenoxy derivatives.
Oxidation: Silanol derivatives are formed.
Hydrolysis: Silanols and hydrochloric acid are the primary products.
科学的研究の応用
Bis(4-chlorophenoxy)(dimethyl)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of siloxane polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of bis(4-chlorophenoxy)(dimethyl)silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong Si-O and Si-C bonds, which contribute to its stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Bis(4-aminophenoxy)(dimethyl)silane: Similar structure but with amino groups instead of chloro groups.
Bis(4-nitrophenoxy)(dimethyl)silane: Contains nitro groups, leading to different reactivity and applications.
Bis(4-methoxyphenoxy)(dimethyl)silane: Methoxy groups replace chloro groups, affecting its chemical properties.
Uniqueness
Bis(4-chlorophenoxy)(dimethyl)silane is unique due to the presence of chloro groups, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds.
特性
CAS番号 |
18414-46-5 |
|---|---|
分子式 |
C14H14Cl2O2Si |
分子量 |
313.2 g/mol |
IUPAC名 |
bis(4-chlorophenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H14Cl2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
InChIキー |
OFONNKVNALYXHD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



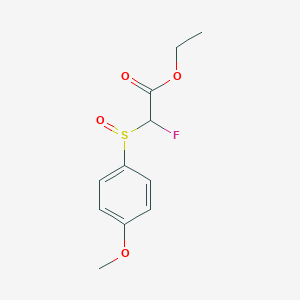
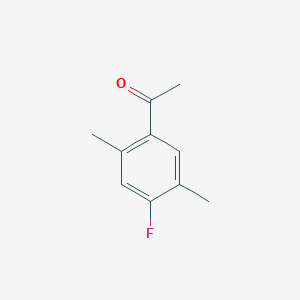

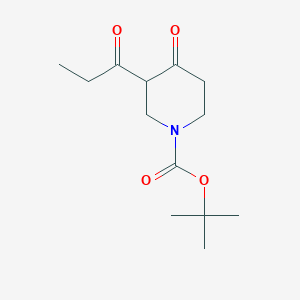
![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
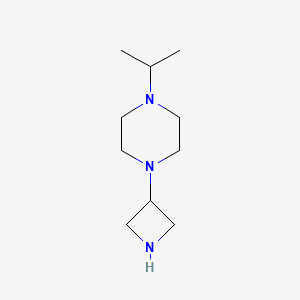
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

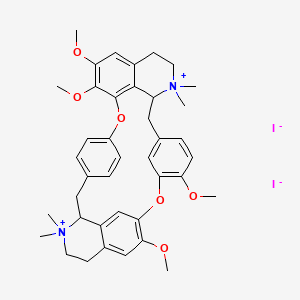

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
